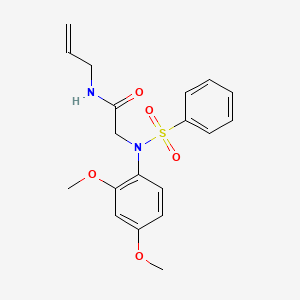
N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as ADP-Glo, is a chemical compound used in scientific research for the detection of ADP (adenosine diphosphate) in biological samples. ADP is a crucial molecule in cellular energy metabolism, and its detection is essential for understanding cellular processes.
作用機序
ADP-Glo works by converting ADP to ATP (adenosine triphosphate) in the presence of luciferase and luciferin. The resulting ATP is then used as a substrate for the luciferase reaction, which generates light. The amount of light produced is proportional to the amount of ADP in the sample. ADP-Glo is highly sensitive and can detect ADP at low concentrations.
Biochemical and Physiological Effects:
ADP-Glo has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that does not interfere with cellular processes or metabolism.
実験室実験の利点と制限
ADP-Glo has several advantages over other methods for detecting ADP. It is highly sensitive and can detect ADP at low concentrations. It is also a one-step assay that is easy to perform and does not require extensive sample preparation. ADP-Glo is compatible with a wide range of biological samples, including cell lysates, tissue extracts, and purified enzymes.
However, ADP-Glo has some limitations. It requires the use of luciferase and luciferin, which can be expensive. It also requires a luminometer to detect the light produced by the luciferase reaction. ADP-Glo is not suitable for detecting ATP or other nucleotides, and it cannot distinguish between ADP and ATP.
将来の方向性
There are several future directions for the use of ADP-Glo in scientific research. One area of research is the development of new compounds that target enzymes involved in cellular energy metabolism. ADP-Glo can be used to screen large compound libraries for potential drug candidates. Another area of research is the study of ADP in different cellular processes, such as autophagy and apoptosis. ADP-Glo can be used to measure changes in ADP levels in response to different stimuli. Finally, there is potential for the use of ADP-Glo in clinical research, such as the diagnosis and monitoring of metabolic disorders.
合成法
ADP-Glo is synthesized by the reaction of N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)glycinamide with phenylsulfonyl chloride. The resulting compound is purified by column chromatography to obtain ADP-Glo. The synthesis method is relatively simple and efficient, making ADP-Glo readily available for scientific research.
科学的研究の応用
ADP-Glo is widely used in scientific research for the detection of ADP in biological samples. It is used to measure the activity of enzymes involved in cellular energy metabolism, such as kinases and ATPases. ADP-Glo has been used to study various cellular processes, including signal transduction, metabolism, and cell proliferation. It is also used in drug discovery research to identify compounds that target enzymes involved in cellular energy metabolism.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-12-20-19(22)14-21(27(23,24)16-8-6-5-7-9-16)17-11-10-15(25-2)13-18(17)26-3/h4-11,13H,1,12,14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTZXXZLMDROMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6181364 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5208836.png)


![1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol](/img/structure/B5208859.png)
![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)
![N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5208870.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)
![ethyl 4-[(3,5-dinitro-2-pyridinyl)amino]benzoate](/img/structure/B5208889.png)

![N-{3-[(allylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5208894.png)
![6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5208895.png)
![4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5208899.png)
![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5208905.png)